molecular formula C29H23F6N5O3 B11933967 (3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide

(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide

Cat. No.: B11933967
M. Wt: 603.5 g/mol
InChI Key: QIVUCLWGARAQIO-XBPKIMQHSA-N
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Description

The compound “(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6’-5,7-dihydrocyclopenta[b]pyridine]-3’-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, characterized by multiple fluorine atoms and a spirocyclic framework, suggests it may possess interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the piperidine and pyridine rings, introduction of the trifluoromethyl groups, and the spirocyclic structure. Typical synthetic routes might include:

    Formation of the Piperidine Ring: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of Trifluoromethyl Groups: This step might use reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Spirocyclization: The formation of the spirocyclic structure could involve intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would need to be carefully controlled.

    Use of Catalysts: Catalysts might be employed to increase the efficiency of certain steps.

    Purification Techniques: Techniques such as chromatography and crystallization would be essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups suggests it could be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions might target specific functional groups such as carbonyls.

    Substitution: The trifluoromethyl groups and other substituents could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound’s unique structure suggests it could have various scientific research applications:

    Medicinal Chemistry: Potential as a drug candidate due to its complex structure and possible biological activity.

    Pharmacology: Study of its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: The compound could act as an inhibitor or activator of specific enzymes or receptors.

    Pathways Involved: The compound might influence specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6’-5,7-dihydrocyclopenta[b]pyridine]-3’-carboxamide: Similar compounds might include other spirocyclic piperidine derivatives with trifluoromethyl groups.

    Comparison: Compared to other similar compounds, this compound might exhibit unique properties due to its specific substituents and spirocyclic structure.

Properties

Molecular Formula

C29H23F6N5O3

Molecular Weight

603.5 g/mol

IUPAC Name

(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide

InChI

InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m0/s1

InChI Key

QIVUCLWGARAQIO-XBPKIMQHSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F

Canonical SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F

Origin of Product

United States

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